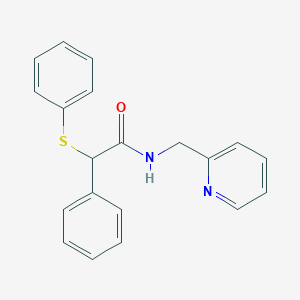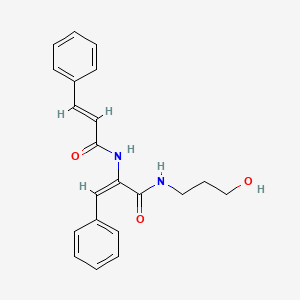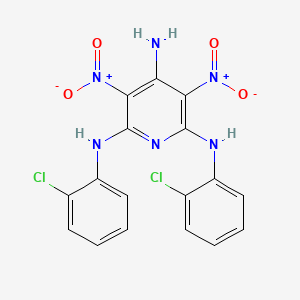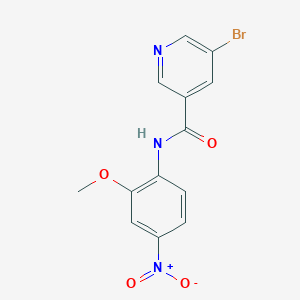
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide, also known as PTMAP, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and the various biochemical and physiological effects it has been shown to have.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. This molecule has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular signaling pathways.
Biochemical and physiological effects:
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has been shown to have a range of biochemical and physiological effects in the body. This molecule has been shown to have anti-tumor effects, with studies demonstrating that 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide can inhibit the growth of various cancer cell lines. 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has also been shown to have anti-inflammatory effects, with studies demonstrating that this molecule can reduce the production of inflammatory mediators in the body. Additionally, 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has been shown to have anti-oxidant effects, with studies demonstrating that this molecule can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has several advantages for use in laboratory experiments. This molecule is relatively easy to synthesize, and it has been shown to have a range of biological activities that make it useful for a variety of research areas. However, there are also some limitations to the use of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide in laboratory experiments. For example, this molecule has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Future Directions
There are several future directions for research on 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide analogs that have improved pharmacokinetic properties and increased efficacy. Another area of interest is the study of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide in vivo, to better understand its potential applications in the treatment of various diseases. Finally, there is also interest in the development of 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide-based drug delivery systems, which could improve the efficacy and specificity of this molecule in the body.
Synthesis Methods
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide can be synthesized through a multi-step process that involves the reaction of various chemical compounds. One common method involves the reaction of 2-bromoacetophenone with phenylmagnesium bromide to form a ketone intermediate. This intermediate is then reacted with 2-pyridinemethanethiol to form the final product, 2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide.
Scientific Research Applications
2-phenyl-2-(phenylthio)-N-(2-pyridinylmethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and drug discovery. This molecule has been shown to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
properties
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(22-15-17-11-7-8-14-21-17)19(16-9-3-1-4-10-16)24-18-12-5-2-6-13-18/h1-14,19H,15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGRAJLWVINPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=CC=CC=N2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(phenylsulfanyl)-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-methylglycinamide](/img/structure/B5184648.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)



